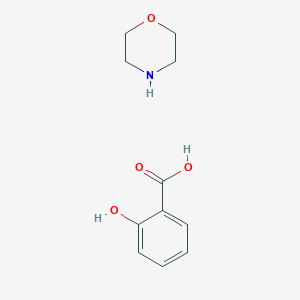![molecular formula C9H17NO5 B095101 N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide CAS No. 15856-45-8](/img/structure/B95101.png)
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide, also known as DAAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. DAAM is a natural product that is isolated from the fermentation broth of Streptomyces sp. SANK 60405, and it has been found to possess several pharmacological properties that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in cells. For example, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and β-glucuronidase, which are involved in various biological processes. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been shown to modulate the expression of several genes, including those involved in cell proliferation, apoptosis, and inflammation.
Effets Biochimiques Et Physiologiques
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to exert several biochemical and physiological effects in cells. For example, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to inhibit the growth of several bacterial and fungal strains by disrupting their cell membrane integrity. Furthermore, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to reduce oxidative stress and inflammation in cells by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic compounds. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to exhibit high potency and selectivity against various targets, which makes it a promising candidate for drug development. However, one of the limitations of using N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
Several future directions can be explored to further investigate the pharmacological properties of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide. For example, more studies can be conducted to elucidate the mechanism of action of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide and identify its molecular targets in cells. In addition, more studies can be conducted to investigate the pharmacokinetic and pharmacodynamic properties of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in animal models. Furthermore, more studies can be conducted to explore the potential applications of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in various fields, including agriculture and food science.
Méthodes De Synthèse
The synthesis of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide involves the isolation of the compound from the fermentation broth of Streptomyces sp. SANK 60405. The extraction of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide from the broth is carried out using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC. The purity of the isolated N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide is confirmed by NMR, IR, and MS spectroscopy.
Applications De Recherche Scientifique
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have demonstrated that N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide exhibits potent antitumor, antibacterial, and antifungal activities. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to possess significant antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Propriétés
Numéro CAS |
15856-45-8 |
|---|---|
Nom du produit |
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide |
Formule moléculaire |
C9H17NO5 |
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO5/c1-4-6(10-5(2)11)7(12)8(13)9(14-3)15-4/h4,6-9,12-13H,1-3H3,(H,10,11)/t4-,6-,7+,8+,9+/m1/s1 |
Clé InChI |
QMSFRMUJXFKBLL-YTAJOOCQSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C |
Synonymes |
Methyl-4-(acetylamino)-4,6-dideoxy-α-D-mannopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



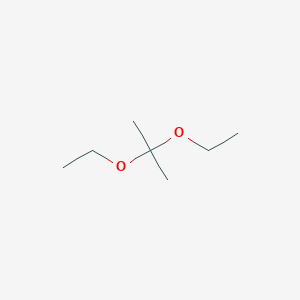
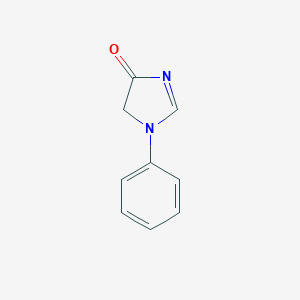
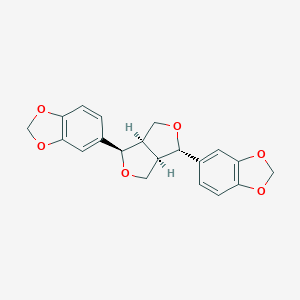
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)
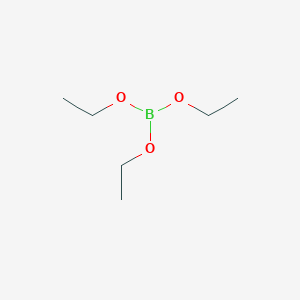
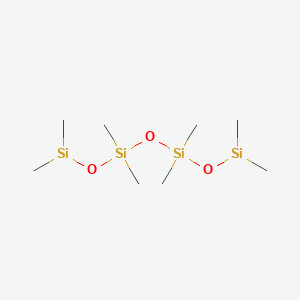
![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
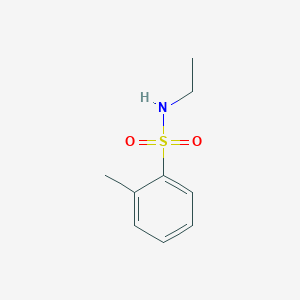
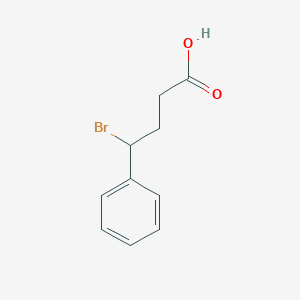
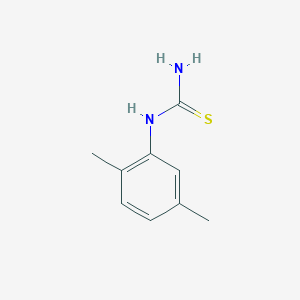
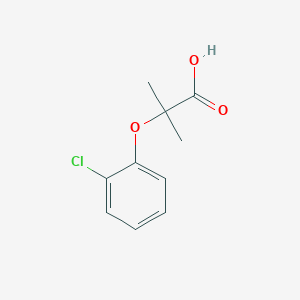
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
